1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-

cytotoxicity HeLa cells LC50

This compound, systematically named 1H-2-benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- (CAS 16281-39-3), is the chlorinated dihydroisocoumarin moiety of the mycotoxin ochratoxin A (OTA), commonly referred to as ochratoxin α (OTα). It is formed by hydrolytic cleavage of the amide bond linking the isocoumarin core to L-phenylalanine in OTA, and also serves as the key biosynthetic intermediate in the fungal polyketide pathway leading to OTA.

Molecular Formula C11H9ClO5
Molecular Weight 256.64 g/mol
CAS No. 16281-39-3
Cat. No. B044394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-
CAS16281-39-3
Synonyms3-Methyl-5-chloro-8-hydroxy-3,4-dihydroisocoumarin-7-carboxylic Acid;  5-Chloro-3,4-dihydro-8-hydroxy-3-methylisocoumarin-7-carboxylic Acid;  5-Chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin-7-carboxylic Acid; _x000B_5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isoc
Molecular FormulaC11H9ClO5
Molecular Weight256.64 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl
InChIInChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)
InChIKeyOSFWJKYWJMZKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-8-hydroxy-3-methylisocoumarin-7-carboxylic Acid (Ochratoxin α, OTα) CAS 16281-39-3: Procurement-Relevant Identity and Class Context


This compound, systematically named 1H-2-benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- (CAS 16281-39-3), is the chlorinated dihydroisocoumarin moiety of the mycotoxin ochratoxin A (OTA), commonly referred to as ochratoxin α (OTα) [1]. It is formed by hydrolytic cleavage of the amide bond linking the isocoumarin core to L-phenylalanine in OTA, and also serves as the key biosynthetic intermediate in the fungal polyketide pathway leading to OTA . The CAS registry number 16281-39-3 designates the compound without stereochemical specification (the racemate), while the (R)-enantiomer bears CAS 19165-63-0 [1]. OTα is a small-molecule halogenated isocoumarin (C₁₁H₉ClO₅, MW 256.64 g/mol) containing a carboxylic acid at C-7, a phenolic hydroxyl at C-8, a chlorine at C-5, a methyl group at C-3, and a lactone carbonyl at C-1 . Unlike OTA, OTα lacks the phenylalanine moiety and therefore exhibits profoundly different toxicological profile, solubility, and protein-binding characteristics.

Why Ochratoxin-α (CAS 16281-39-3) Cannot Be Substituted by Other Ochratoxin Family Members in Research and Industrial Applications


The ochratoxin family (OTA, OTB, OTC, OTα, and ochracin) exhibits extreme functional divergence despite sharing a common dihydroisocoumarin core [1]. OTA carries a phenylalanine moiety that confers high-affinity serum albumin binding (prolonging its half-life to ~55 h in rats and up to 840 h in primates), potent nephrotoxicity, and carcinogenicity [2]; OTB lacks the chlorine at C-5 and is approximately 10-fold less toxic than OTA [3]; OTC is the ethyl ester prodrug of OTA; ochracin (mellein) lacks both the C-5 chlorine and the C-7 carboxyl group. OTα is uniquely positioned as the non-phenylalanine, detoxified hydrolysis product—it lacks the peptide bond that is essential for OTA's toxicity mechanisms [4]. Consequently, OTα exhibits orders-of-magnitude lower cytotoxicity and genotoxicity compared to OTA, making it the preferred compound for detoxification studies, biomonitoring reference standards, and as a synthetic precursor for structure-activity relationship (SAR) investigations of ochratoxins [5]. Substituting OTα with OTA in a biomonitoring calibration or a detoxification validation experiment would yield grossly misleading results because the two compounds occupy opposite ends of the toxicity spectrum within the same structural class.

Quantitative Differentiation Evidence for Ochratoxin-α (CAS 16281-39-3) vs. Closest Analogs and Alternatives


Cytotoxicity in HeLa Cells: ~112-Fold Reduction vs. Ochratoxin A

In a direct head-to-head comparison using the HeLa cell eukaryotic cytotoxicity model, OTα (CAS 16281-39-3) exhibited an LC50 of 0.56 mM, compared to 0.005 mM for OTA—representing an approximately 112-fold reduction in cytotoxicity [1]. Ochratoxin B (OTB, the dechlorinated analog) showed an intermediate LC50 of 0.054 mM, approximately 10-fold less toxic than OTA but still an order of magnitude more cytotoxic than OTα. The methyl ester of OTα (M-OTα) was also substantially less toxic than OTA.

cytotoxicity HeLa cells LC50 mycotoxin detoxification

Bacterial Genotoxicity (SOS DNA Repair): OTα Inactive, OTA Active

In the E. coli PQ37 SOS DNA repair induction assay, OTα (tested at 0.1–4 mM) showed no detectable genotoxic activity, whereas OTA, chloroxine, 5-chloro-8-quinolinol, 4-chloro-meta-cresol, and chloroxylenol all induced SOS DNA repair in the same concentration range [1]. OTB was likewise inactive for genotoxicity. However, OTB and 5-chlorosalicylic acid were cytotoxic, whereas OTα was not—distinguishing OTα from both the genotoxic and the merely cytotoxic in-class compounds [1]. The presence of chlorine at C-5 was identified as one determinant of genotoxicity, yet OTα's lack of the phenylalanine moiety abrogated this effect entirely.

genotoxicity SOS chromotest E. coli DNA repair free radical

Vertebrate Developmental Toxicity (Zebrafish): OTα Non-Teratogenic vs. OTA at Nanomolar Potency

In the zebrafish embryo toxicity assay (ZETA), OTA induced concentration- and time-dependent developmental toxicity with discernible effects at concentrations as low as 0.05 µM (50 nM) and an EC50 for teratogenicity of 0.03 µM at 4 days post-fertilization (dpf) [1]. In contrast, OTα showed no statistically significant effect on embryo development at any concentration tested (0.1, 0.25, 0.5, 1, and 2.5 µM) [1]. The LC50 for OTA lethality was 0.25 µM at 4 dpf, whereas OTα produced no significant mortality at the highest concentration tested (2.5 µM)—a greater than 10-fold concentration differential with zero observed effect [1].

teratogenicity zebrafish embryo developmental toxicity ZETA assay detoxification

Genotoxicity in Mammalian Cells (Sister Chromatid Exchange): 100-Fold Concentration Differential for Activity

In cultured porcine urinary bladder epithelial cells (PUBEC), OTA induced a dose-dependent increase in sister chromatid exchange (SCE) frequency at concentrations between 100 pM and 100 nM, with a 41% increase over baseline (7.27 SCEs per chromosome set) at 100 nM [1]. OTα required a 100-fold higher concentration—10 µM—to produce a 55% increase in SCE frequency, and notably, OTα showed no cytotoxicity at this concentration, whereas OTA was cytotoxic at concentrations above 100 nM [1]. This differential demonstrates that OTα retains a low-level genotoxic potential only at concentrations far exceeding those required for OTA activity.

sister chromatid exchange PUBEC cells genotoxicity porcine urinary bladder SCE frequency

Synthetic Utility: OTα as Key Intermediate for OTA Analogue Synthesis with 33–47% Yields

OTα serves as the essential starting material for the synthesis of OTA amino acid analogues via carbodiimide-mediated condensation. Plastina et al. (2012) reported the synthesis of four OTA analogues (alanine, leucine, serine, and tryptophane variants) using OTα as the starting material, with isolated yields of 33–47% following EDC·HCl/HOBt coupling, deprotection, and preparative TLC purification [1]. In a separate study, Xiao et al. (1995) demonstrated the conversion of OTα to its acyl chloride (Oα-Cl) followed by nucleophilic substitution to generate amides and esters in overall yields of 85–90% from OTα [2]. This synthetic versatility is unique to OTα—OTA itself, by contrast, requires activation to the N-hydroxysuccinimide ester for analogous transformations and produces different stereochemical outcomes.

synthesis ochratoxin A analogues structure-activity relationship amino acid conjugation EDC coupling

Analytical Reference Standard for Biomonitoring: ISO 17034 Certified Material with Validated LC-MS/MS Methods

OTα is commercially available as a certified reference material (Biopure™, Romer Labs) at 10 µg/mL in acetonitrile, characterized in accordance with ISO 33401:2024 and Eurachem guidelines [1]. Validated LC-MS/MS methods for the simultaneous quantification of OTA and OTα across multiple biological matrices (plasma, urine, liver, kidney, muscle, skin, fat, feces, and feed from pigs and poultry) have been established with analyte recovery between 80–120% and RSD ≤15% [2]. This analytical infrastructure positions OTα as the definitive biomarker for OTA detoxification studies—quantifying OTα in biological samples directly measures the extent of OTA hydrolysis, a parameter that no other ochratoxin metabolite can provide with equivalent specificity.

biomonitoring reference material ISO 17034 LC-MS/MS OTA detoxification exposure assessment

High-Value Application Scenarios for Ochratoxin-α (CAS 16281-39-3) Based on Quantitative Differentiation Evidence


Enzymatic and Microbial OTA Detoxification Validation: Quantifying Hydrolysis Efficiency

OTα is the obligatory endpoint analyte for validating any OTA detoxification process (enzymatic, microbial, or chemical hydrolysis). The quantitative evidence demonstrates that OTα is 112-fold less cytotoxic than OTA in HeLa cells [1] and completely non-teratogenic in the zebrafish embryo model at concentrations where OTA is potently active (EC50 = 0.03 µM) [2]. Therefore, complete conversion of OTA to OTα, confirmed by LC-MS/MS quantification of OTα using validated multi-matrix methods with 80–120% recovery [3], constitutes the gold-standard demonstration of effective detoxification. Procurement of high-purity OTα reference standard is the rate-limiting reagent for establishing this analytical capability.

Structure-Activity Relationship (SAR) Campaigns: Diversification of the Ochratoxin Amino Acid Moiety

OTα is the sole starting material capable of generating OTA analogues with systematically varied amino acid moieties. Published methods achieve 33–47% yields for alanine, leucine, serine, and tryptophane analogues via EDC·HCl/HOBt coupling [4], and 85–90% yields for amide/ester derivatives via the acyl chloride route [5]. Researchers investigating how the phenylalanine moiety contributes to OTA toxicity, protein binding, and tissue distribution must procure OTα as the essential synthetic intermediate—neither OTA, OTB, nor OTC can serve this purpose.

Human and Animal Biomonitoring of OTA Exposure: Urinary and Plasma Biomarker Quantification

OTα is the major hydrolytic metabolite of OTA in humans and animals, and its quantification in urine and plasma provides critical information on OTA detoxification capacity and exposure [3]. The commercial availability of ISO 17034-certified OTα calibrant [6] enables laboratories to establish traceable LC-MS/MS biomonitoring methods. The fact that OTα itself is essentially non-toxic (inactive in E. coli SOS DNA repair [7], non-cytotoxic in PUBEC cells at genotoxic concentrations [8]) ensures that handling the reference material poses minimal occupational health risk compared to OTA standards—a significant operational advantage for high-throughput analytical laboratories.

Free Radical-Mediated Genotoxicity Mechanism Studies: OTα as the Critical Negative Control

The observation that OTα is completely inactive in the E. coli SOS DNA repair assay while OTA is active [7], combined with the finding that the antioxidant Trolox C quenches OTA genotoxicity [7], implicates an OTA-derived free radical mechanism that requires the intact OTA molecule (isocoumarin + phenylalanine). OTα serves as the essential negative control to confirm that the free radical generation depends on the amide-linked phenylalanine moiety. No other ochratoxin analogue (OTB, 5-chlorosalicylic acid, citrinin) provides this clean negative-control phenotype without confounding cytotoxicity [7].

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